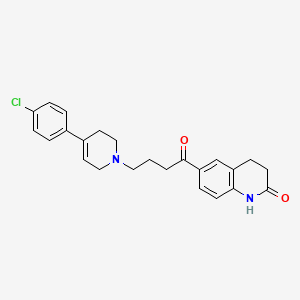
2'-Deoxycytidine 3',5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy-” part of the name, and with one fewer phosphoryl group than cytidine triphosphate . This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
準備方法
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotides .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves the reaction of deoxycytidine with trisodium phosphate. The process includes dissolving deoxycytidine in water, adding trisodium phosphate at room temperature, and allowing the reaction to proceed for several hours. The reaction mixture is then filtered to obtain the compound as a white crystalline powder .
化学反応の分析
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxycytidine monophosphate, while reduction could produce deoxycytidine triphosphate .
科学的研究の応用
2’-Deoxycytidine 3’,5’-diphosphate has several scientific research applications:
作用機序
The mechanism of action of 2’-Deoxycytidine 3’,5’-diphosphate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic material . Additionally, it acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .
類似化合物との比較
Similar Compounds
Cytidine Triphosphate (CTP): Similar to 2’-Deoxycytidine 3’,5’-diphosphate but with an additional phosphoryl group and a hydroxyl group on the 2’ carbon.
Deoxycytidine Monophosphate (dCMP): Contains only one phosphoryl group and lacks the diphosphate structure.
Deoxycytidine Triphosphate (dCTP): Contains three phosphoryl groups and is used in DNA synthesis.
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific role in DNA synthesis and repair, as well as its ability to act as a substrate for nucleotide diphosphate kinase. Its structural differences from other nucleotides, such as the absence of the hydroxyl group on the 2’ carbon, make it distinct in its biochemical functions .
特性
CAS番号 |
4682-43-3 |
|---|---|
分子式 |
C9H15N3O10P2 |
分子量 |
387.18 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
InChIキー |
PIILJQRMNSOCFD-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


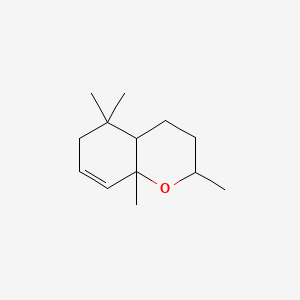
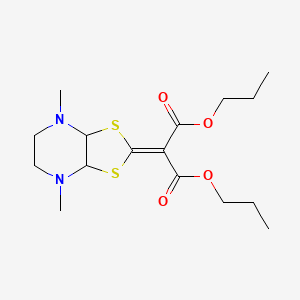
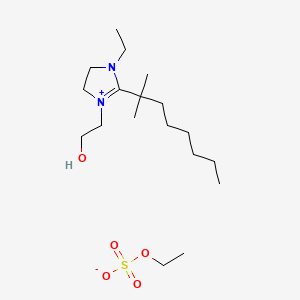
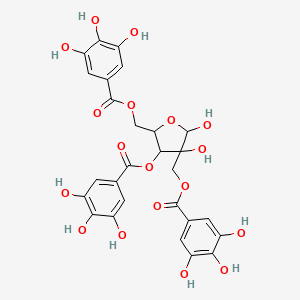
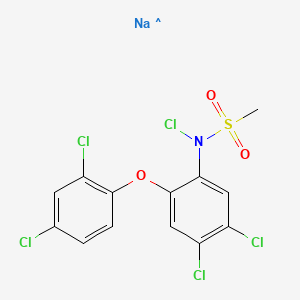
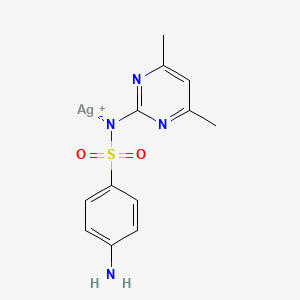
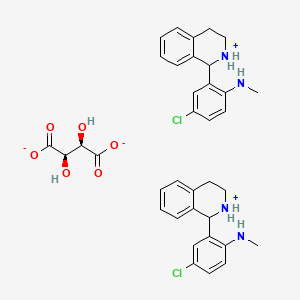
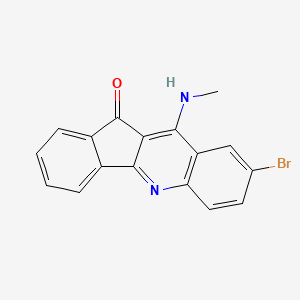
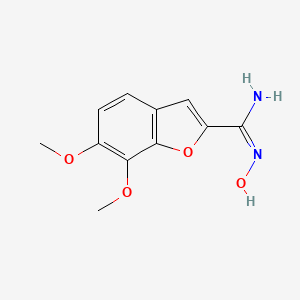
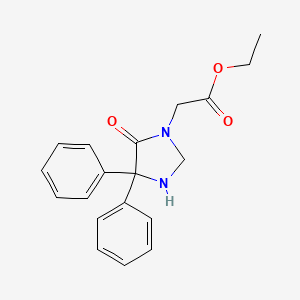
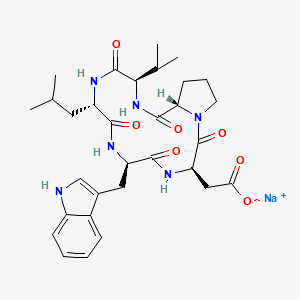
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
